molecular formula C22H27N3O B5385283 N-(3,5-DIMETHYLPHENYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE

N-(3,5-DIMETHYLPHENYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE

Cat. No.: B5385283
M. Wt: 349.5 g/mol
InChI Key: VYAYNCMQZYIQBU-RMKNXTFCSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 3,5-dimethylphenylamine with acryloyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the propenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Nucleophiles such as alkyl halides, solvents like acetonitrile, and catalysts like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-(3,5-DIMETHYLPHENYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-DIMETHYLPHENYL)TETRADECANAMIDE: Similar structure but with a longer alkyl chain.

    N-(3,5-DIMETHYLPHENYL)THIOUREA: Contains a thiourea group instead of a piperazine ring.

Uniqueness

N-(3,5-DIMETHYLPHENYL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE is unique due to its combination of a piperazine ring and a propenyl group, which imparts specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-18-15-19(2)17-21(16-18)23-22(26)25-13-11-24(12-14-25)10-6-9-20-7-4-3-5-8-20/h3-9,15-17H,10-14H2,1-2H3,(H,23,26)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAYNCMQZYIQBU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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